Androsta-1,4-diene-3,11,17-trione
Overview
Description
ANDROSTA-1,4-DIENE-3,11,17-TRIONE: is a synthetic steroidal compound with the molecular formula C19H22O3 and a molecular weight of 298.3762 g/mol . It is known for its role as an aromatase inhibitor, which means it can inhibit the enzyme aromatase responsible for converting androgens into estrogens . This compound is often used in the field of bodybuilding and sports to reduce estrogen levels and increase testosterone levels.
Mechanism of Action
Target of Action
Androsta-1,4-diene-3,11,17-trione, also known as 1-Dehydroandrenosterone, primarily targets the aromatase enzyme . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, the primary female sex hormones .
Mode of Action
As a lipophilic and specific inhibitor of aromatase , this compound binds to the active site of the enzyme, thereby inhibiting the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .
Biochemical Pathways
The inhibition of aromatase by this compound affects the steroid hormone biosynthesis pathway . This pathway is responsible for the conversion of cholesterol to steroid hormones, including estrogens . By inhibiting aromatase, this compound disrupts this pathway, leading to a decrease in the production of estrogens .
Result of Action
The primary result of the action of this compound is a decrease in estrogen levels and an increase in androgen levels . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For example, in tissues where estrogen has a proliferative effect, such as in certain types of breast tissue, a decrease in estrogen levels could potentially slow down or inhibit this proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ANDROSTA-1,4-DIENE-3,11,17-TRIONE typically involves the oxidation of ANDROSTA-4-ENE-3,17-DIONE . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation processes. For example, the biotransformation of cholesterol using specific microbial strains can yield ANDROSTA-1,4-DIENE-3,17-DIONE, which can then be further oxidized to produce this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ANDROSTA-1,4-DIENE-3,11,17-TRIONE can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form .
Substitution: The compound can undergo substitution reactions, particularly at the 3 and 17 positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetone.
Major Products:
Oxidation: Formation of oxidized derivatives such as .
Reduction: Formation of .
Scientific Research Applications
ANDROSTA-1,4-DIENE-3,11,17-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme inhibition, particularly aromatase inhibition.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders, such as breast cancer and gynecomastia.
Industry: Utilized in the production of steroidal drugs and supplements.
Comparison with Similar Compounds
- ANDROSTA-4-ENE-3,17-DIONE
- ANDROSTA-1,4-DIENE-3,17-DIONE
- ANDROSTA-1,4-DIENE-3,11,17-TRIONE
Comparison:
- ANDROSTA-4-ENE-3,17-DIONE is a precursor in the synthesis of This compound and has similar properties but lacks the additional oxidation at the 11 position.
- ANDROSTA-1,4-DIENE-3,17-DIONE is another related compound that shares the diene structure but does not have the trione functionality at the 11 position.
- This compound is unique due to its trione functionality, which enhances its ability to inhibit aromatase and its overall stability .
Biological Activity
Androsta-1,4-diene-3,11,17-trione, also known as Δ1-adrenosterone, is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article delves into its biological activity, mechanisms of action, and implications in therapeutic contexts.
- Molecular Formula : C19H22O3
- Molecular Weight : 298.38 g/mol
- CAS Number : 7738-93-4
- Structure : The compound features a trione functional group which is critical for its biological activity.
This compound acts primarily through modulation of steroid hormone pathways. Its structure allows it to interact with various enzymes involved in steroid metabolism, particularly the cytochrome P450 family. These enzymes are crucial for the hydroxylation and other modifications of steroids.
Cytochrome P450 Enzymes
Research indicates that approximately one-quarter of the 57 cytochrome P450 enzymes in humans are involved in steroid metabolism . Specifically, enzymes such as CYP17A1 play a significant role in the conversion of steroid precursors into active hormones. This compound can inhibit these enzymes, thereby affecting hormone levels and potentially leading to therapeutic outcomes in conditions like prostate cancer .
Anti-Cancer Potential
This compound has been studied for its anti-cancer properties. It functions as an aromatase inhibitor, which is beneficial in treating hormone-sensitive cancers such as breast cancer and prostate cancer. By inhibiting aromatase activity, it decreases estrogen synthesis from androgens .
Hormonal Modulation
The compound also exhibits properties that modulate androgen levels. This modulation can lead to significant effects on muscle mass and fat distribution. In clinical settings, it has been investigated for its potential use in conditions associated with low testosterone levels.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Aromatase Inhibition : A study demonstrated that this compound effectively inhibited aromatase activity in vitro. This inhibition was linked to reduced estrogen levels in treated subjects .
- Impact on Testosterone Levels : In a controlled trial involving male subjects with low testosterone levels, administration of this compound resulted in increased serum testosterone concentrations .
- Biotransformation Studies : Research on the biotransformation of steroids by filamentous fungi showed that this compound could be transformed into various metabolites through microbial action. This suggests potential applications in bioremediation and steroid synthesis .
Summary of Biological Activities
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-14,17H,3-6,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZACPWSZIQKVDY-IRIMSJTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228097 | |
Record name | Androsta-1,4-diene-3,11,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-93-4 | |
Record name | Androsta-1,4-diene-3,11,17-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7738-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-1,4-diene-3,11,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,11,17-trione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Androsta-1,4-diene-3,11,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androsta-1,4-diene-3,11,17-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-DEHYDROADRENOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7WQ2G5Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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